tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 7-fluoro-3-oxospiro[1H-indene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-17(2,3)23-16(22)20-9-7-18(8-10-20)11-13-12(15(18)21)5-4-6-14(13)19/h4-6H,7-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMUUCXCIASVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C2=O)C=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the fluorine atom and the tert-butyl ester group. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Its unique structure and reactivity make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of advanced materials and chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and spirocyclic structure play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Spiro Architecture : A spiro junction at the indene-2 and piperidine-4' positions, creating a rigid bicyclic system.
- Functional Groups : A fluoro substituent at position 4 of the indene ring, a ketone (1-oxo), and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.
Comparison with Structural Analogs
Structural Similarities and Differences
Key analogs (from ) are compared below:
Impact of Substituents :
- Fluoro vs. Bromo : Fluorine’s electronegativity enhances electronic effects (e.g., dipole interactions), while bromine increases molecular weight and lipophilicity .
- Positional Isomerism : The 4-fluoro substituent in the target compound likely alters steric and electronic profiles compared to 7-fluoro or 6-bromo analogs, affecting receptor binding .
Physicochemical Properties
Biological Activity
tert-Butyl 4-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate (CAS No. 2377354-94-2) is a synthetic compound with a complex structure that has garnered attention for its potential biological activity. This article reviews the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H22FNO3
- Molecular Weight : 319.38 g/mol
- Purity : >95%
- IUPAC Name : this compound
- SMILES Notation : CC(C)(C)OC(=O)N1CCC2(CC1)CC1=C(C=CC=C1F)C2=O
The compound features a spirocyclic structure which is often associated with diverse biological activities due to its unique conformation and stereochemistry.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Certain spirocyclic compounds have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways.
- Antimicrobial Properties : Some derivatives demonstrate effectiveness against various bacterial strains.
- Neuroprotective Effects : Compounds in this class may offer protective benefits in neurodegenerative diseases.
The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms may include:
- Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit specific enzymes that are crucial for cancer cell proliferation.
- Modulation of Receptor Activity : Interaction with neurotransmitter receptors could explain neuroprotective effects.
In Vitro Studies
A study examining the cytotoxic effects of spirocyclic compounds showed that those with fluorine substitutions exhibited enhanced activity against cancer cell lines. The presence of the tert-butyl group was also noted to improve solubility and bioavailability, critical factors in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
